4-Amino-6-bromoquinazolin-2(1H)-one is a significant compound in the field of medicinal chemistry, particularly noted for its potential biological activities. This compound features a quinazolinone core, which is a bicyclic structure that consists of a benzene ring fused to a pyrimidine ring. The presence of an amino group and a bromo substituent on this core structure can significantly influence its chemical properties and biological activities.
The compound can be classified under the category of heterocyclic compounds, specifically within the quinazoline derivatives. It is often synthesized for research purposes in pharmacology and organic chemistry due to its diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 4-amino-6-bromoquinazolin-2(1H)-one typically involves several key steps:
The molecular formula of 4-amino-6-bromoquinazolin-2(1H)-one is . The structure includes:
The compound's canonical SMILES representation is C1=CC2=C(C=C1Br)C(=O)N(C=N2)N
. This representation helps in understanding the spatial arrangement of atoms within the molecule.
4-amino-6-bromoquinazolin-2(1H)-one can undergo various chemical reactions:
The mechanism of action for 4-amino-6-bromoquinazolin-2(1H)-one is linked to its interaction with various biological targets. It may modulate biological pathways by interacting with enzymes or receptors, although detailed biochemical studies are required to elucidate specific molecular targets.
4-amino-6-bromoquinazolin-2(1H)-one typically appears as a solid with specific melting points that vary based on purity. Its solubility characteristics depend on the solvent used during synthesis.
The compound exhibits notable reactivity due to its functional groups:
Experimental data indicate that this compound has distinct infrared absorption bands corresponding to functional groups, which can be analyzed using techniques like infrared spectroscopy.
4-amino-6-bromoquinazolin-2(1H)-one has several scientific applications:
Quinazolin-2(1H)-one represents a privileged heterocyclic scaffold in drug discovery, characterized by a fused bicyclic structure combining a benzene ring with a pyrimidin-4(3H)-one moiety. This core exhibits remarkable structural plasticity, enabling diverse substitutions that modulate electronic properties, solubility, and target interactions. The introduction of bromine at the C6 position and an amino group at C4—as in 4-Amino-6-bromoquinazolin-2(1H)-one—creates a sterically and electronically distinct pharmacophore. This derivative exemplifies targeted molecular engineering to enhance biological activity and optimize drug-like properties within this chemotype [3].
Table 1: Key Physicochemical Properties of 4-Amino-6-bromoquinazolin-2(1H)-one
Property | Value |
---|---|
CAS Registry Number | 1093201-96-7 |
Molecular Formula | C₈H₆BrN₃O |
Molecular Weight | 240.06 g/mol |
SMILES Notation | O=C1NC2=C(C=C(Br)C=C2)C(N)=N1 |
Storage Recommendations | Sealed, dry, 2-8°C |
Purity Specification | Not available (Research grade) |
The 4-aminoquinazolin-2(1H)-one core provides a versatile framework for rational drug design. Its planar structure facilitates π-π stacking interactions with biological targets, while the lactam and amino groups serve as hydrogen bond donors/acceptors, critical for target binding affinity. Bromination at C6 introduces a heavy halogen atom that:
Clinically, quinazolinone derivatives like raltitrexed and thymitaq exhibit antitumor activity by inhibiting thymidylate synthase, while kinase inhibitors (e.g., gefitinib, erlotinib) target epidermal growth factor receptors (EGFR). The 4-amino-6-bromo substitution pattern specifically enhances tubulin polymerization inhibition and aurora kinase modulation, making it a strategic template for anticancer agents [3].
Table 2: Impact of Substituents on Quinazolin-2(1H)-one Bioactivity
C4 Substituent | C6 Substituent | Key Biological Activities | Molecular Targets |
---|---|---|---|
Amino | Bromo | Anticancer, Kinase inhibition | Tubulin, Aurora kinases |
Oxo | Dimethoxy | Antimalarial, Cholinesterase inhibition | Dihydrofolate reductase, AChE |
Methyl | H | Anti-inflammatory, Analgesic | COX-2, Adrenergic receptors |
The synthesis of brominated quinazolinones dates to early 20th-century studies on alkaloid modification. Key developmental milestones include:
The commercial availability of 4-amino-6-bromoquinazolin-2(1H)-one (CAS 1093201-96-7) since ~2015 underscores its importance as a building block for complex therapeutics. Current suppliers provide it under cold-chain conditions to preserve stability, reflecting its sensitive lactam structure [1].
This compound is strategically prioritized due to three synergistic structural features:
Structure-activity relationship (SAR) studies confirm that 6-bromo-4-amino substitution correlates with:
Table 3: Structure-Activity Relationships (SAR) of Key Substitutions
Structural Feature | Therapeutic Implication | Potential Mechanism |
---|---|---|
4-Amino group | Enhanced solubility and target affinity | H-bond donation to ATP binding sites |
6-Bromo substituent | Increased cytotoxicity and membrane interaction | Halogen bonding with protein residues; Enhanced lipophilicity |
Lactam (C2=O) | Stabilized binding to kinase catalytic domains | H-bond acceptance from key lysine residues |
The structural versatility of 4-amino-6-bromoquinazolin-2(1H)-one facilitates its use in multi-step syntheses of hybrid molecules. Ongoing research explores its integration into PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs), leveraging the bromine site for bioorthogonal conjugation [1] [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7